

Application Note: Purification of Cy7 Labeled Antibodies

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Compound of Interest

Compound Name: Cy7 NHS ester

Cat. No.: B15555441

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of fluorescent dyes, such as Cyanine7 (Cy7), to antibodies is a fundamental technique for a multitude of applications in biological research and diagnostics, including flow cytometry, immunofluorescence imaging, and in vivo imaging. Following the labeling reaction, the mixture contains the desired antibody-dye conjugate, as well as unconjugated free dye and potentially aggregated or fragmented antibodies. The presence of free dye can lead to high background signals and inaccurate quantification, while antibody aggregates can cause non-specific binding and alter the conjugate's biological activity.[1][2] Therefore, a robust purification step is critical to remove these impurities and ensure the high purity, specificity, and performance of the final conjugate.

This application note provides detailed protocols for the purification of Cy7 labeled antibodies, focusing on Size Exclusion Chromatography (SEC) as the primary method. An overview of Hydrophobic Interaction Chromatography (HIC) is also presented as an alternative or complementary "polishing" step.

Principles of Purification

The choice of purification method depends on the specific characteristics of the antibody, the scale of the preparation, and the required final purity. The most common techniques leverage differences in size or hydrophobicity between the antibody conjugate and impurities.

Size Exclusion Chromatography (SEC)

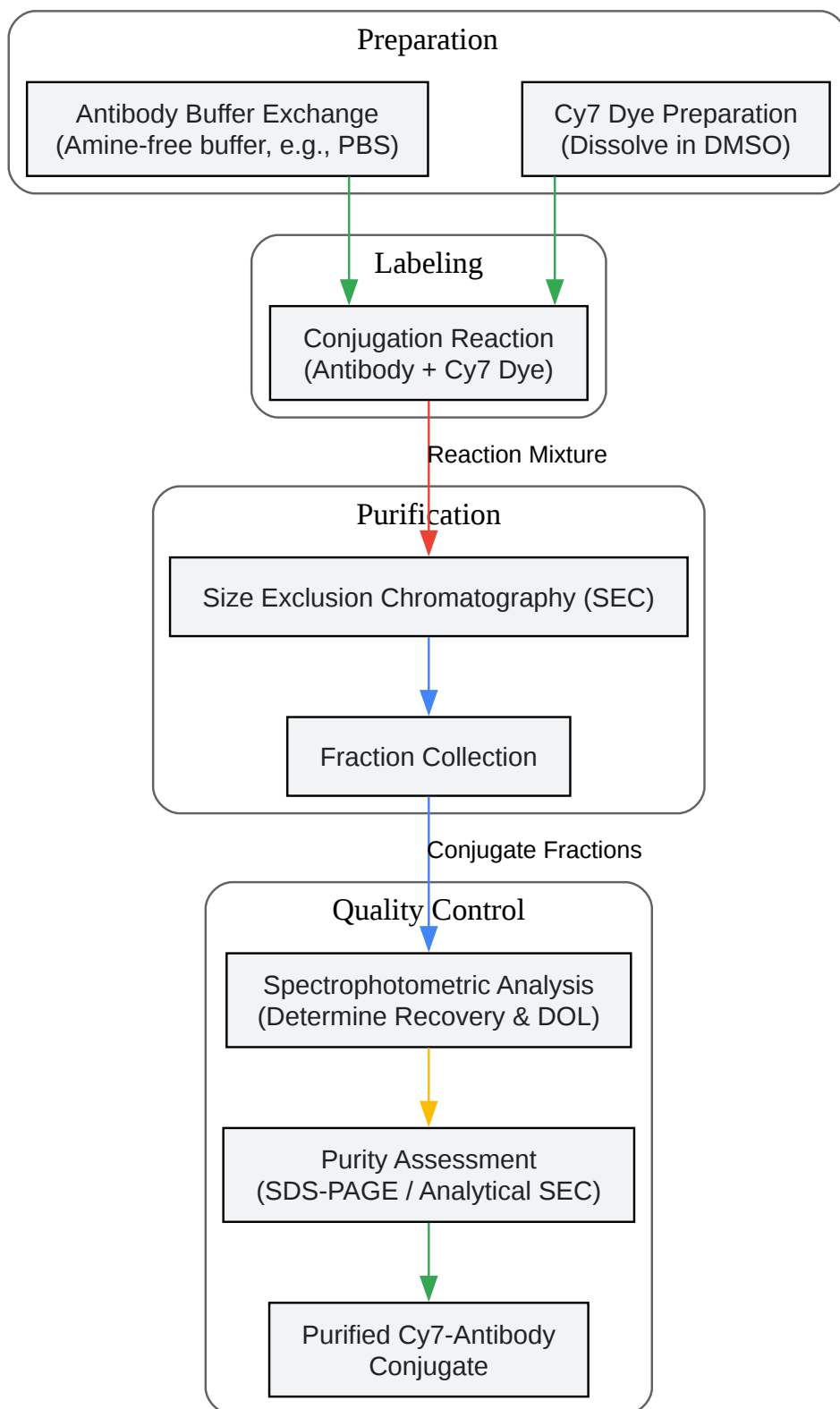
Size Exclusion Chromatography (SEC), also known as gel filtration, is the most widely used method for purifying labeled antibodies.[3][4] This technique separates molecules based on their hydrodynamic volume (size).[5][6] The chromatography column is packed with a porous resin. As the sample passes through the column, large molecules like the antibody-Cy7 conjugate (>150 kDa) cannot enter the pores and are excluded, thus traveling a shorter path and eluting first.[6] Smaller molecules, such as the unconjugated Cy7 dye (~1 kDa), enter the pores, extending their path through the column and causing them to elute later.[6][7] This method is effective for separating the large antibody conjugate from the small free dye molecules.[2]

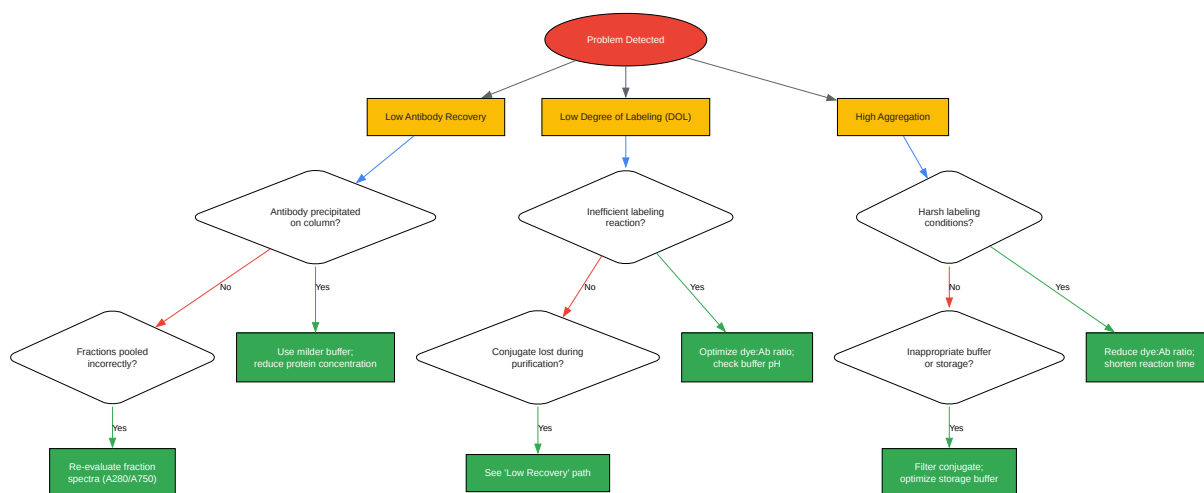
Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) separates proteins based on differences in their surface hydrophobicity.[8][9] This technique is particularly useful as a polishing step to remove antibody aggregates that may have formed during the labeling and purification process.[10] The principle involves applying the sample to a column in a high-salt buffer, which promotes the binding of hydrophobic regions of the proteins to the hydrophobic ligands on the column resin.[9] Elution is then achieved by decreasing the salt concentration in the buffer, which weakens the hydrophobic interactions and releases the bound proteins in order of increasing hydrophobicity.[8]

Experimental Workflow and Protocols

A typical workflow for producing a purified Cy7-antibody conjugate involves preparing the antibody, performing the labeling reaction, purifying the conjugate, and finally, characterizing the final product.





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